Fenpyrazamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHZQYBSYOOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074742 | |
| Record name | Fenpyrazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473798-59-3 | |
| Record name | Fenpyrazamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473798-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyrazamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpyrazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPYRAZAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Fenpyrazamine S Fungicidal Action
Elucidation of the Primary Biochemical Target
Investigations into the mode of action of fenpyrazamine have pinpointed a specific enzyme within the ergosterol (B1671047) biosynthesis pathway as its primary biochemical target. researchgate.netepa.govjst.go.jpnih.govfao.org
Specific Inhibition of 3-Keto Reductase in the Ergosterol Biosynthesis Pathway
This compound acts by inhibiting the enzyme 3-keto reductase, which is involved in the C4-demethylation step of ergosterol biosynthesis. epa.govjst.go.jpfao.orgsumitomo-chem.co.jp This mechanism is shared with other fungicides in FRAC Group 17, such as fenhexamid (B1672505). r4p-inra.frfrac.infofrac.infofrac.info The inhibition of this enzyme disrupts the normal production of ergosterol, a vital component of fungal cell membranes, leading to the accumulation of aberrant sterol intermediates. nih.govsumitomo-chem.co.jpr4p-inra.fr Studies utilizing Botrytis cinerea have confirmed that this compound directly inhibits 3-keto reductase. jst.go.jpnih.govsumitomo-chem.co.jp
Kinetic Studies of Enzyme-Inhibitor Interactions
In vitro evaluation systems for 3-keto reductase inhibition have been established to study the interaction between this compound and its target enzyme. jst.go.jpnih.govsumitomo-chem.co.jp Using a purified 3-keto reductase system from Botrytis cinerea, the inhibitory activity of this compound has been quantified. jst.go.jpnih.govsumitomo-chem.co.jp The IC50 value for this compound against Botrytis cinerea 3-keto reductase was determined to be 0.15 µM. jst.go.jpnih.govsumitomo-chem.co.jp This indicates a potent inhibitory effect on the enzyme's activity. For comparison, the IC50 value for fenhexamid, another 3-keto reductase inhibitor, was found to be 0.60 µM in the same system, suggesting this compound is a more potent inhibitor of this specific enzyme. jst.go.jpnih.govsumitomo-chem.co.jp
Cellular and Subcellular Effects of this compound on Fungi
The disruption of ergosterol biosynthesis by this compound leads to observable effects on fungal morphology and development at the cellular and subcellular levels. nih.govsumitomo-chem.co.jppatsnap.comr4p-inra.fr
Impact on Fungal Mycelial Growth and Elongation
This compound demonstrates strong antifungal activity, significantly inhibiting the mycelial growth of susceptible fungi, including Botrytis cinerea, Sclerotinia sclerotiorum, and Monilinia fructicola. patsnap.comr4p-inra.frppjonline.orgresearchgate.netnih.gov Studies have shown that this compound can inhibit mycelial growth even at low concentrations. r4p-inra.fr For instance, in Botrytis cinerea, this compound exhibited an EC50 value for mycelial growth inhibition in the range of 0.3 to 0.9 µg/ml. ppjonline.orgresearchgate.netnih.gov The inhibitory effect on mycelial growth can range from approximately 51% to 61% at different concentrations. ppjonline.orgresearchgate.netnih.gov
Assessment of Spore Germination Inhibition versus Germ Tube Swelling
While this compound does not significantly inhibit the initial germination of fungal spores, it remarkably inhibits germ tube elongation after germination. nih.govsumitomo-chem.co.jpr4p-inra.fr This inhibition of germ tube growth is accompanied by a characteristic morphological change: swelling of the germ tubes. nih.govsumitomo-chem.co.jpr4p-inra.fr This swelling is similar to the morphological alterations observed in fungi treated with other ergosterol biosynthesis inhibitors. nih.govsumitomo-chem.co.jpr4p-inra.fr
The following table summarizes the effect of this compound on spore germination and germ tube elongation in Botrytis cinerea:
| This compound Conc. (mg ai/L) | Spore Germination Inhibition (%) | Germ Tube Elongation Inhibition (%) | Morphological Change |
| 0.1 | 0-50 | 76-100 | Swelling |
| 0.2 | 0-50 | 76-100 | Swelling |
| 0.5 | 0-50 | 76-100 | Swelling |
*Data based on observations after 18 hours incubation at 18°C on PDA medium. r4p-inra.fr
Physiological and Morphological Manifestations of Fungicidal Activity
This compound, a fungicide with an aminopyrazolinone structure, exerts its effects on fungi by targeting the ergosterol biosynthesis pathway, specifically inhibiting 3-keto reductase. nih.govjst.go.jpfao.org This disruption leads to observable physiological and morphological changes in susceptible fungal species, particularly within the Sclerotiniaceae family, which includes Botrytis cinerea, Sclerotinia sclerotiorum, and Monilinia spp. nih.govjst.go.jp
While this compound does not inhibit the initial germination of fungal conidia, it significantly impedes the subsequent elongation of germ tubes. nih.govsumitomo-chem.co.jpr4p-inra.fr This inhibition of germ tube elongation is a critical aspect of its fungicidal activity, preventing the fungus from establishing infection and colonizing host tissues. nih.govsumitomo-chem.co.jp
A notable morphological change induced by this compound treatment is the swelling of fungal germ tubes. nih.govsumitomo-chem.co.jpr4p-inra.fr This swelling is a characteristic symptom that has been observed in studies involving Botrytis cinerea. nih.govsumitomo-chem.co.jp The altered morphology, specifically the swollen germ tubes, is similar to the changes induced by ergosterol biosynthesis inhibitors (SBIs), further supporting the classification of this compound within this mode of action. nih.govsumitomo-chem.co.jp
Research findings highlight the efficacy of this compound in inhibiting lesion development. Studies have shown that this compound can suppress disease development at the initial stages after infection, demonstrating high efficacy against gray mold even at low concentrations. nih.govsumitomo-chem.co.jp This indicates its ability to interfere with the fungal growth and spread within plant tissues.
Detailed research findings on the inhibition of germ tube elongation in Botrytis cinerea by this compound are presented in the table below, illustrating the concentration-dependent effect.
| Concentration (mg ai/L) | Inhibition of Germ Tube Elongation (%) |
| 0.5 | 92.4 |
| 0.2 | 86.3 |
| 0.1 | 75.5 |
| UTC (Untreated Control) | 0 |
Data based on incubation of Botrytis cinerea on PDA for 18 hours at 18°C. sumitomo-chem.co.jp
The observed morphological changes, such as germ tube swelling, coupled with the inhibition of germ tube elongation and lesion development, underscore the impact of this compound on critical stages of fungal pathogenesis. These physiological and morphological manifestations are direct consequences of the disruption of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and growth. nih.gov
Spectrum of Antifungal Activity and Efficacy Research
Antifungal Activity against Key Phytopathogenic Fungi
In laboratory tests using potato dextrose agar (B569324) (PDA), fenpyrazamine has shown significant antifungal activity against various fungal species. nih.govr4p-inra.fr The effective concentration values (EC50) highlight its potency against specific pathogens. nih.govr4p-inra.fr
Here is a summary of antifungal activity against key pathogens:
| Fungal Species | EC50 (mg/L) | EC90 (mg/L) | Source |
| Botrytis cinerea | ~0.02, 0.03 | 0.14 | nih.govr4p-inra.fr |
| Sclerotinia sclerotiorum | ~0.1, 0.11 | nih.govr4p-inra.fr | |
| Monilinia laxa | ~0.02 | nih.gov | |
| Monilia fructicola | 0.02 | r4p-inra.fr | |
| Pseudocercosporella herpotrichoides | 0.002 | r4p-inra.fr |
Note: EC50 and EC90 values can vary depending on the specific isolate and test conditions.
This compound has demonstrated high efficacy against Botrytis cinerea, the causal agent of gray mold, in various tests. sumitomo-chem.co.jpnih.govresearchgate.netnih.govresearchgate.netr4p-inra.frjst.go.jpnih.govresearchgate.net Studies have shown its effectiveness in inhibiting mycelial growth and germ tube elongation. researchgate.netapvma.gov.aur4p-inra.frnih.govfao.org While its effect on conidial germination may be less pronounced at lower concentrations compared to some other fungicides, it strongly inhibits germ tube elongation, leading to morphological changes in the germ tubes. researchgate.netapvma.gov.aur4p-inra.frnih.gov
Inhibition of lesion development tests have shown that this compound can effectively suppress disease progression even when applied after initial infection, demonstrating high efficacy (more than 80% control) at relatively low concentrations. sumitomo-chem.co.jpjst.go.jp
Field trials have confirmed the high efficacy of this compound against gray mold on various crops, including grapes and eggplants. sumitomo-chem.co.jpjst.go.jp For instance, high efficacy (over 90% disease control) was observed in field tests on grapes in Italy. sumitomo-chem.co.jpjst.go.jp Similarly, high efficacy (over 80% disease control) was reported in a field trial on eggplants in Japan, even under curative conditions with severe disease incidence. sumitomo-chem.co.jpjst.go.jp
Studies evaluating the sensitivity of B. cinerea isolates to this compound have classified them as "sensitive" and "low-sensitive" based on mycelial growth. researchgate.net However, the EC50 values for germ-tube elongation did not show significant differences between these classes. researchgate.net Both sensitive and low-sensitive isolates were effectively controlled by this compound in pot tests and field trials. researchgate.net
This compound also exhibits high efficacy against Sclerotinia sclerotiorum, the cause of stem rot. sumitomo-chem.co.jpnih.govresearchgate.netnih.govepa.gov In plate tests, this compound demonstrated high antifungal activity against this pathogen, with an EC50 value of approximately 0.1 mg/L. nih.govr4p-inra.fr Field trials have indicated that this compound shows high efficacy against stem rot. nih.govresearchgate.netnih.govresearchgate.netjst.go.jp
This compound is effective against Monilinia species, which cause brown rot in fruits. sumitomo-chem.co.jpnih.govresearchgate.netnih.govresearchgate.netjst.go.jpresearchgate.netfao.orgepa.govunivpm.it Laboratory studies have shown high antifungal activity against Monilinia laxa and Monilia fructicola, with low EC50 values. nih.govr4p-inra.fr Field trials have confirmed the high efficacy of this compound against brown rot on crops such as nectarines, even under conditions of severe disease. sumitomo-chem.co.jp
Beyond Botrytis, Sclerotinia, and Monilinia species, this compound has shown high antifungal activity against other members of the Sclerotiniaceae family. sumitomo-chem.co.jpnih.govnih.govresearchgate.netr4p-inra.frchemicalbook.comepa.gov For example, it has demonstrated strong inhibition of mycelial growth of Pseudocercosporella herpotrichoides. r4p-inra.fr
Efficacy Studies against Monilinia Species (Brown Rot)
Dynamics of Efficacy under Diverse Environmental Conditions
This compound exhibits favorable efficacy dynamics, including preventive activity, translaminar activity, inhibition of lesion development, and long-lasting efficacy, which contribute to its performance under various conditions. sumitomo-chem.co.jpnih.govresearchgate.netnih.govjst.go.jpr4p-inra.frjst.go.jp
This compound shows high preventive efficacy, effectively controlling diseases when applied before infection occurs. sumitomo-chem.co.jpnih.govresearchgate.netnih.govresearchgate.netjst.go.jpr4p-inra.frjst.go.jp Pot tests have demonstrated 100% control against gray mold at low concentrations. sumitomo-chem.co.jpresearchgate.net
The fungicide also possesses translaminar activity, meaning it can be absorbed into the plant tissue and move to the untreated side of the leaf, contributing to good efficacy even with slightly uneven application in the field. sumitomo-chem.co.jpnih.govr4p-inra.frjst.go.jp
Furthermore, this compound provides long-lasting efficacy. sumitomo-chem.co.jpnih.govresearchgate.netnih.govjst.go.jpjst.go.jp In 14-day long-lasting activity tests against gray mold, high control percentages (more than 90%) were maintained even at relatively low concentrations. sumitomo-chem.co.jpjst.go.jp Rainfastness tests have also indicated that this compound maintains high efficacy against gray mold on crops like grapes even after significant artificial rainfall. sumitomo-chem.co.jpjst.go.jp
Translaminar Mobility and Intracellular Translocation in Plant Tissues
This compound exhibits translaminar activity, meaning it can move from one surface of a plant leaf to the other after application sumitomo-chem.co.jpnih.govnufarm.comsumitomo-chem.com.aunufarm.comnufarm.com. This property facilitates the control of fungal spores or lesions that may not have been directly hit during application, particularly on the underside of leaves sumitomo-chem.com.aunufarm.com. Research indicates that this compound is rapidly absorbed into the plant after treatment and transferred to untreated areas sumitomo-chem.co.jpnih.gov. Experiments have shown movement through the grape surface within 24 hours of application sumitomo-chem.com.aunufarm.com. This translaminar movement also contributes to the control of mycelial growth within the plant tissue sumitomo-chem.com.aunufarm.com. While this compound is not categorized as truly systemic (moving throughout the entire plant via xylem and phloem), its translaminar movement allows it to penetrate beyond the cuticle into the treated leaf tissue fao.orgpurdue.edu.
Inhibition of Lesion Development and Curative Potential
This compound demonstrates the ability to inhibit the development of lesions caused by fungal pathogens sumitomo-chem.co.jpresearchgate.netjst.go.jpnih.govr4p-inra.fr. This inhibitory activity suggests that this compound can suppress disease development during the early stages after infection sumitomo-chem.co.jpnih.gov. Studies have shown high efficacy in inhibiting lesion development even when applied after the pathogen has been inoculated sumitomo-chem.co.jpnih.gov. This characteristic contributes to its curative potential, allowing for effective control even when applied after the first symptoms of disease appear sumitomo-chem.co.jpnih.gov. Field trials have shown high efficacy against gray mold under curative conditions, including situations with existing diseased fruits and severe disease incidence sumitomo-chem.co.jpjst.go.jp. The curative activity, sometimes referred to as "kickback," describes the ability of the fungicide to provide control when applied a certain number of days after infection has occurred sumitomo-chem.com.aunufarm.com. While best used preventatively, research indicates this compound can provide useful curative effects sumitomo-chem.com.aunufarm.com.
Rainfastness Characteristics and Applied Product Durability
This compound has demonstrated good rainfastness characteristics sumitomo-chem.co.jpnih.govnufarm.comsumitomo-chem.com.aunufarm.comnufarm.com. Rainfastness refers to the ability of the fungicide to remain effective despite rainfall after application. In rainfastness tests for gray mold on grapes, this compound showed high efficacy even after artificial rainfall of 50mm dispersed over two hours, two hours after application sumitomo-chem.co.jpnih.gov. This indicates that the product is not easily washed off the plant surface by rain shortly after application, contributing to the durability of the applied product under field conditions sumitomo-chem.com.aunufarm.com.
Methodological Approaches for Antifungal Activity Assessment (e.g., Plate Assays, Potted Plant Bioassays)
The antifungal activity of this compound is assessed using various methodological approaches, including in vitro plate assays and potted plant bioassays r4p-inra.frnih.gov.
Plate Assays: In vitro plate assays are commonly used to evaluate the direct effect of this compound on fungal growth. These assays typically involve incorporating the fungicide into a growth medium, such as potato dextrose agar (PDA), and then inoculating the medium with fungal spores or mycelial plugs nih.govr4p-inra.frnih.gov. The inhibition of mycelial growth or germ tube elongation is then observed and measured r4p-inra.frnih.gov. For example, studies have used PDA medium containing varying concentrations of this compound to assess its impact on the germ tube elongation of Botrytis cinerea sumitomo-chem.co.jpr4p-inra.fr. EC50 values (the concentration causing 50% inhibition) can be calculated from these tests to quantify the sensitivity of different fungal isolates to this compound nih.govnih.gov.
Potted Plant Bioassays: Potted plant bioassays are used to evaluate the efficacy of this compound under more realistic conditions, simulating field applications r4p-inra.frnih.gov. These tests involve applying the fungicide to potted plants and then inoculating them with the target pathogen r4p-inra.frnih.gov. The level of disease control is assessed by measuring parameters such as lesion size or the percentage of diseased tissue compared to untreated control plants nih.gov. For instance, potted cucumber plants have been used to evaluate the preventive efficacy and translaminar activity of this compound against gray mold by applying the fungicide to leaves and then inoculating with Botrytis cinerea sumitomo-chem.co.jpnih.govr4p-inra.frnih.gov. These bioassays help to understand the fungicide's performance in a living plant system, taking into account factors like uptake, translocation, and interaction with plant tissues ncsu.edugoogleapis.com.
Data Table: Examples of Antifungal Activity Assessment Results
| Assessment Method | Target Pathogen | Plant/Substrate | Key Finding | Source |
| Plate Assay (PDA) | Botrytis cinerea | PDA medium | Strong inhibition of germ tube elongation. EC50 approx. 0.02 mg/L. sumitomo-chem.co.jpnih.govr4p-inra.fr | sumitomo-chem.co.jpnih.govr4p-inra.fr |
| Plate Assay (PDA) | Sclerotinia sclerotiorum | PDA medium | High antifungal activity. EC50 approx. 0.1 mg/L. | nih.gov |
| Plate Assay (PDA) | Monilinia laxa | PDA medium | High antifungal activity. EC50 approx. 0.02 mg/L. | nih.gov |
| Potted Plant Bioassay | Botrytis cinerea | Cucumber leaves | High preventive efficacy (100% control at low concentration). sumitomo-chem.co.jpnih.govresearchgate.netnih.gov | sumitomo-chem.co.jpnih.govresearchgate.netnih.gov |
| Potted Plant Bioassay | Botrytis cinerea | Cucumber leaves | High translaminar activity (more than 80% control). sumitomo-chem.co.jpnih.gov | sumitomo-chem.co.jpnih.gov |
| Potted Plant Bioassay | Botrytis cinerea | Cucumber leaves | High inhibition of lesion development (more than 80% control). sumitomo-chem.co.jpnih.gov | sumitomo-chem.co.jpnih.gov |
Fungicide Resistance Development and Management Research
Mechanisms of Resistance to Fenpyrazamine
Understanding how pathogens develop resistance to this compound is essential for predicting and managing its efficacy. Research has focused on potential mechanisms, including the role of efflux transporters and alterations at the fungicide's target site.
Investigation of Multidrug Resistance (MDR) Associated with Efflux Transporters (e.g., ABC and MFS genes)
Multidrug resistance (MDR) in fungi can be mediated by the overexpression of efflux transporters, which are membrane proteins that pump fungicidal compounds out of the cell, reducing their intracellular concentration biotechmedjournal.comresearchgate.netresearchgate.net. Two major superfamilies of efflux transporters are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters biotechmedjournal.comresearchgate.netresearchgate.net.
Studies have investigated the potential for MDR mechanisms, specifically involving ABC and MFS transporter genes, to confer resistance to this compound in Botrytis cinerea. Research evaluating the antifungal activity of this compound against MDR B. cinerea isolates has been conducted. For instance, isolates overexpressing the ABC transporter gene atrB (MDR1) or possessing a rearrangement and overexpression in the MFS transporter gene mfsM2 (MDR2) were tested jst.go.jp. While these MDR isolates showed elevated resistance factors to other fungicides, their resistance factors to this compound were found to be relatively low (1.8 for both MDR1 and MDR2 isolates), indicating that these specific MDR mechanisms did not significantly affect the antifungal activity of this compound jst.go.jp. This suggests that while efflux transporters can contribute to resistance to various fungicides, their role in conferring high levels of resistance to this compound may be limited based on current findings.
Characterization of Target Site Mutations or Alterations
This compound inhibits 3-keto reductase, an enzyme involved in the ergosterol (B1671047) biosynthesis pathway nih.gov. Resistance to fungicides that target specific enzymes can arise from mutations or alterations in the gene encoding the target enzyme, which can reduce the fungicide's binding affinity or inhibitory effect mdpi.commdpi.com.
Given that this compound targets 3-keto reductase, research has aimed to characterize whether mutations or alterations in the gene encoding this enzyme contribute to resistance in Botrytis cinerea. While the search results confirm this compound's target site nih.gov and the general principle of target-site resistance mdpi.commdpi.com, specific detailed research findings characterizing target site mutations in 3-keto reductase directly conferring resistance to this compound were not extensively detailed in the provided snippets. However, the observation of cross-resistance with fenhexamid (B1672505), which also targets 3-keto reductase, strongly suggests that alterations in this enzyme are a likely mechanism for resistance to both fungicides r4p-inra.frresearchgate.net. Further tests to elucidate this hypothesis were indicated as being in progress r4p-inra.fr.
Cross-Resistance Profiles with Other Fungicide Classes
Understanding cross-resistance patterns is vital for designing effective fungicide rotation and mixture strategies to manage resistance development cropprotectionnetwork.orgcroplife.org.au. Cross-resistance occurs when resistance to one fungicide confers resistance to another fungicide, typically those with the same mode of action or target site croplife.org.au.
Assessment of Cross-Resistance with Hydroxyanilide Fungicides (e.g., Fenhexamid)
This compound and hydroxyanilide fungicides like fenhexamid both belong to the SBI Class III and inhibit the C3-keto-reductase step in ergosterol biosynthesis frac.info. This shared target site suggests a potential for cross-resistance between these two fungicide classes.
Research has confirmed that this compound shows cross-resistance with fenhexamid r4p-inra.frapsnet.org. Studies evaluating Botrytis cinerea isolates have found that isolates resistant to fenhexamid also exhibit resistance to this compound apsnet.org. For example, isolates from strawberry fields in Spain that were characterized as resistant to fenhexamid showed high EC50 values for this compound, ranging from 50.1 to 172.6 μg/ml, compared to sensitive isolates with EC50 values from 0.02 to 1.3 μg/ml apsnet.org. This observed cross-resistance supports the hypothesis that this compound and fenhexamid share the same target enzyme r4p-inra.fr.
Here is a table summarizing the cross-resistance observed between this compound and fenhexamid in B. cinerea isolates:
| Isolate Type (Sensitivity to Fenhexamid) | This compound EC50 Range (μg/ml) | Citation |
| Sensitive | 0.02 - 1.3 | apsnet.org |
| Resistant | 50.1 - 172.6 | apsnet.org |
Analysis of Lack of Cross-Resistance with Benzimidazole (B57391), Dicarboximide, Carboxamide, and Strobilurin Fungicides
Effective resistance management relies on the ability to rotate or mix fungicides with different modes of action cropprotectionnetwork.org. A lack of cross-resistance between this compound and other major fungicide classes indicates that these classes can be valuable tools in integrated resistance management strategies involving this compound.
Studies have specifically evaluated the cross-resistance between this compound and fungicides belonging to the benzimidazole, dicarboximide, carboxamide (SDHI), and strobilurin (QoI) classes r4p-inra.frjst.go.jp. Research using Botrytis cinerea isolates resistant to these different fungicide groups has shown no significant cross-resistance with this compound r4p-inra.frjst.go.jp. For instance, isolates resistant to benzimidazole, dicarboximide, QoI, SDHI, or fluazinam (B131798) showed resistance factors to this compound of approximately 1.0 or less in plate tests, indicating similar sensitivity levels to sensitive isolates jst.go.jp.
The following table presents data on the lack of cross-resistance between this compound and several other fungicide classes:
| Fungicide Class (Resistance Phenotype) | This compound Resistance Factor | Citation |
| Benzimidazole resistant | 1.1 | jst.go.jp |
| Dicarboximide resistant | 0.67 | jst.go.jp |
| QoI resistant | 1.1 | jst.go.jp |
| SDHI resistant | 1.0 | jst.go.jp |
| Fluazinam resistant | 0.67 | jst.go.jp |
These findings demonstrate that this compound's activity is independent of resistance mechanisms targeting benzimidazoles (which affect beta-tubulin) researchgate.netpnwhandbooks.org, dicarboximides (affecting osmoregulation or other pathways) researchgate.netpnwhandbooks.org, carboxamides (inhibiting succinate (B1194679) dehydrogenase) researchgate.netnih.gov, and strobilurins (inhibiting cytochrome b) pnwhandbooks.orgresearchgate.netnih.gov.
Baseline Sensitivity Monitoring of Target Pathogen Populations
Baseline sensitivity monitoring is a proactive measure to determine the range of sensitivity of a target pathogen population to a fungicide before or shortly after its introduction cropprotectionnetwork.orgfrac.info. This provides a reference point to detect shifts in sensitivity over time, which can indicate the early stages of resistance development cropprotectionnetwork.orgfrac.info.
Baseline sensitivity of Botrytis cinerea to this compound has been evaluated in various regions. For example, a study in Japan assessed the baseline sensitivity using 323 isolates collected prior to the fungicide's launch researchgate.net. Isolates were classified based on their mycelial growth on a specific concentration of this compound (10 mg/L) researchgate.net. While some isolates were classified as "low-sensitive" based on this criterion, their EC50 values for germ-tube elongation were not significantly different from "sensitive" isolates, and this compound effectively controlled diseases caused by both types of isolates in trials researchgate.net.
Establishing a baseline involves testing a sufficient number of representative isolates from populations that have not been exposed to the fungicide or fungicides with the same mode of action frac.info. This allows researchers to understand the natural variability in sensitivity within the pathogen population frac.info. Ongoing monitoring after the fungicide's introduction involves periodically testing new populations and comparing their sensitivity profiles to the established baseline cropprotectionnetwork.orgfrac.info. Deviations from the baseline can signal the selection of less sensitive or resistant individuals, prompting adjustments in resistance management strategies cropprotectionnetwork.orgfrac.info.
Data from baseline sensitivity monitoring can inform decisions on application rates, spray intervals, and the integration of this compound with other control methods to preserve its efficacy and delay the development of widespread resistance.
Strategic Approaches for Resistance Management in Agricultural Systems
The development of fungicide resistance is a significant challenge in agricultural disease management. Strategic approaches are crucial to mitigate the risk of resistance and ensure the continued effectiveness of fungicides like this compound.
Research on Combination Strategies with Different Mode of Action Fungicides
Research and practical recommendations highlight the importance of using this compound in combination or rotation with fungicides from different FRAC groups to manage resistance epa.govfrac.infoagropages.comhortnews.com. This strategy helps to reduce the selection pressure on the fungal population for resistance to a single mode of action.
Studies have evaluated the cross-resistance between this compound and fungicides from other FRAC groups. For instance, evaluation using a plate test with resistant isolates to benzimidazole (FRAC Group 1), dicarboximide (FRAC Group 2), QoI (FRAC Group 11), SDHI (FRAC Group 7), and fluazinam (FRAC Group 29) showed resistance factors of approximately 1.0 for this compound, indicating no cross-resistance between this compound and these five groups of fungicides nih.gov. This lack of cross-resistance with several major fungicide groups supports the strategy of combining or alternating this compound with these different modes of action for effective resistance management nih.govapsnet.org.
The use of this compound in alternation with products having different modes of action is a key recommendation for minimizing the risk of resistance development in pathogens like Botrytis cinerea agropages.comhortnews.com. For example, in crops requiring multiple fungicide sprays for Botrytis control, such as strawberries and grapes, sequencing this compound with fungicides from different FRAC groups is crucial agropages.comnufarm.comhortnews.com.
Data from trials and commercial usage in Italy showed that a this compound-based product provided excellent activity against Botrytis and performed comparably to or better than standard fungicide treatments agropages.com. Integrating this robust fungicide into disease control programs, particularly by sequencing it with products having different modes of action, is a welcomed strategy by growers agropages.com.
The emergence of this compound resistance has been reported in Botrytis cinerea from strawberry fields in Spain, with some resistant isolates showing cross-resistance with fenhexamid (also FRAC Group 17) apsnet.org. This underscores the importance of implementing resistance management strategies, including the rotation of fungicides from different chemical classes or modes of action apsnet.org.
Using mixtures or alternations with non-cross-resistant fungicides at effective dose rates contributes to more effective disease control and resistance management frac.info. Preventative applications are generally preferred when using fungicides like this compound, and curative applications should be avoided unless accurate disease warning systems are available frac.info.
| Fungicide | FRAC Group | Mode of Action | Cross-Resistance with this compound (Example Groups) |
| This compound | 17 | Keto Reductase Inhibitor (SBI: Class III) | - |
| Benzimidazole | 1 | Beta-tubulin assembly in mitosis | No (demonstrated in research) nih.gov |
| Dicarboximide | 2 | Signal transduction (osmotic signal transduction) | No (demonstrated in research) nih.gov |
| QoI | 11 | Respiration (complex III: cytochrome bc1) | No (demonstrated in research) nih.gov |
| SDHI | 7 | Respiration (complex II: succinate dehydrogenase) | No (demonstrated in research) nih.gov |
| Fluazinam | 29 | Uncoupling of oxidative phosphorylation | No (demonstrated in research) nih.gov |
| Fenhexamid | 17 | Keto Reductase Inhibitor (SBI: Class III) | Yes (reported in resistant isolates) apsnet.org |
| Pyrimethanil | 9 | Methionine biosynthesis | Different mode of action, suitable for alternation hortnews.com |
| Fludioxonil | 12 | Signal transduction (osmotic signal transduction) | Different mode of action, suitable for alternation hortnews.com |
| Cyprodinil | 9 | Methionine biosynthesis | Different mode of action, suitable for alternation hortnews.com |
Metabolism and Environmental Fate of Fenpyrazamine
Degradation Pathways in Environmental Compartments
Fenpyrazamine undergoes degradation through hydrolysis, photolysis, and biotic processes in soil and aquatic systems.
This compound's hydrolytic degradation is influenced by pH. It is reported to be stable under acidic conditions (pH 4) fao.orgapvma.gov.ausumitomo-chem.co.jpfrontiersin.org. However, it degrades moderately rapidly under alkaline conditions. At pH 9 and 20°C, the estimated DT50 is 24 days apvma.gov.au. At pH 9 and 25°C, the DT50 is reported as 11 days fao.org. At pH 7 and 20°C, the DT50 is estimated to be around 2503 days, and at 50°C, it is 32.6 days, indicating greater stability under neutral conditions and faster degradation at elevated temperatures fao.org. At pH 7 and 25°C, the DT50 is around 8314 days fao.org. The major hydrolysis product at pH 7 and 9 is S-2188-DC fao.orgapvma.gov.au.
Here is a summary of hydrolytic degradation half-lives:
| pH | Temperature (°C) | DT50 (days) | DT90 (days) | Source |
| 4 | 50 | Stable | Stable | fao.org |
| 7 | 20 | 2503 | 8314 | fao.org |
| 7 | 50 | 32.6 | 108.3 | fao.org |
| 9 | 25 | 11 | 36 | fao.org |
| 9 | 20 | 24 | 78 | fao.org |
This compound degrades readily via photolysis in water under conditions equivalent to summer in northern Europe, with a calculated DT50 of 1.7 days apvma.gov.au. Another source reports an aqueous photolysis DT50 at pH 7 under natural light as 1.6 days herts.ac.uk. Photochemical oxidation initiated by hydroxyl radicals (HO•) is a significant degradation pathway in the aqueous phase jst.go.jpx-mol.netrsc.orgresearchgate.net. A theoretical study on the reaction between this compound and hydroxyl radicals in the aqueous phase predicted the lifetime of this compound with respect to HO• oxidation to range from 10.84 hours to 2.62 years, depending on environmental conditions rsc.org. The predominant reactions initiated by hydroxyl radicals involve hydrogen abstraction from specific positions on the molecule rsc.org. Major degradates observed during aqueous photolysis include S-2188-DC and MCNI apvma.gov.au.
In soil, biotic degradation is a major pathway, and this compound generally degrades fairly readily under aerobic conditions, with DT50 values ranging from 24 to 68 days apvma.gov.au. Single-phase first-order (SFO) kinetics provided a reasonable explanation of the degradation kinetics in soil apvma.gov.au. Under anaerobic conditions in water/sediment systems, this compound is also considered readily degraded, with a DT50 of 19 days for the whole system, comparable to the aerobic degradation rate apvma.gov.au. This compound is metabolised under anaerobic conditions mainly to S-2188-DC apvma.gov.au. This compound is moderately persistent in alkaline aerobic soil with half-lives between 38 and 49 days, but degrades slower in acidic aerobic soil (201-801 days) and anaerobic soils (128 days) regulations.gov.
Photochemical Degradation Pathways and Products in Aqueous Phase (e.g., Hydroxyl Radical-Initiated Oxidation)
Identification and Characterization of Major Environmental Metabolites
The primary metabolic pathway of this compound involves the cleavage of the carbamate (B1207046) linkage on the pyrazolyl ring fao.orgfao.org. This process leads to the formation of key metabolites.
S-2188-DC (5-amino-1,2-dihydro-2-isopropyl-4-(o-tolyl)pyrazol-3-one) is a major metabolite of this compound, formed through the cleavage of the carbamate linkage fao.orgfao.orgapvma.gov.ausumitomo-chem.co.jpCurrent time information in Washington, DC, US.researchgate.netregulations.gov. It is a significant hydrolysis product at pH 7 and 9, reaching a maximum of 88.9% of applied radioactivity fao.orgapvma.gov.au. S-2188-DC is also a major degradate in aqueous photolysis apvma.gov.au. In soil and aquatic systems, S-2188-DC is formed under both aerobic and anaerobic conditions apvma.gov.auCurrent time information in Washington, DC, US.. In soil, it reached a maximum of 2.4% of applied radioactivity in one study apvma.gov.au. In water/sediment systems, S-2188-DC was identified but did not always occur in amounts greater than 10% of applied radioactivity apvma.gov.au. S-2188-DC did not appear to significantly degrade further hydrolytically but was partially oxidized to S-2188-OH apvma.gov.au. In plants, S-2188-DC is a common metabolite and can be found at levels above 10% TRR in some commodities like lettuce leaves and oilseed rape haulm regulations.gov. It was also detected in animal matrices (goat and hen) apvma.gov.auregulations.gov.
S-2188-OH (5-amino-2,4-dihydro-4-hydroxy-2-isopropyl-4-(o-tolyl)pyrazol-) is another identified metabolite of this compound apvma.gov.ausumitomo-chem.co.jpCurrent time information in Washington, DC, US.researchgate.netregulations.gov. It is formed through subsequent hydroxylation at the 4-position of the pyrazolyl ring, often from S-2188-DC fao.orgfao.orgapvma.gov.au. S-2188-OH can be a hydrolysis product, reaching a maximum of 17.6% of applied radioactivity at pH 7 and 9 fao.orgapvma.gov.au. In water/sediment systems, S-2188-OH was identified and in one test, reached a maximum of 12% of applied radioactivity in the aqueous compartment apvma.gov.au. In soil, S-2188-OH increased over time in the methanol/water extracts fao.org. While common to crop metabolism studies, S-2188-OH was generally not detected at levels above 10% TRR in plants regulations.gov. It was also detected in animal matrices (goat and hen) apvma.gov.auregulations.gov.
Formation of MPPZ and its Conjugates (Sulfate, Glucuronide)
A principal route of this compound metabolism involves the hydrolysis of the allylsulfanylcarbonyl group, leading to the formation of the main metabolite, 5-amino-1,2-dihydro-2-isopropyl-4-(o-tolyl)pyrazol-3-one (S-2188-DC). fao.org S-2188-DC can then undergo dealkylation to form 5-amino-1,2-dihydro-4-(o-tolyl)pyrazol-3-one (MPPZ). fao.org MPPZ is subsequently conjugated with sulfate (B86663) and glucuronide before elimination. fao.orgfao.org This metabolic pathway has been observed in rats. fao.org
Other Identified Minor Degradation Products (e.g., S-2188-CH2OH-DC, MCNI)
In addition to S-2188-DC and MPPZ, other minor degradation products of this compound have been identified. These include S-2188-CH2OH-DC and S-2188-OH. fao.orgfao.org S-2188-OH is formed by subsequent hydroxylation at position 4 of the pyrazolyl ring. fao.org In irradiated sterile buffer at pH 7, MCNI was also observed as a degradation product, gradually increasing over time. fao.org However, MCNI was not detected in the surface wash in plant metabolism studies conducted under greenhouse conditions or on the surface of irradiated soil, suggesting that photolysis on plant surfaces may not be a significant degradation pathway. fao.org
Metabolic Fate in Biological Systems
The metabolic fate of this compound has been investigated in various biological systems, including plants and animals.
Plant Metabolism Studies (e.g., Grapevine, Lettuce, Oilseed Rape)
Plant metabolism studies conducted indoors on grapevine, lettuce, and oilseed rape using 14C-labelled this compound (phenyl ring or pyrazolyl ring labelled) showed qualitatively similar metabolic profiles across these crops. fao.orgfao.orgnih.gov The primary identified radioactive components were this compound, S-2188-DC, and S-2188-OH. fao.orgfao.org Metabolism in plants proceeds via the cleavage of the carbamate linkage on the pyrazolyl ring, yielding S-2188-DC. fao.orgfao.org Subsequent hydroxylation forms S-2188-OH. fao.org The parent compound, this compound, was generally the major component of the total radioactive residues (TRR) in these studies. fao.orgnih.gov For instance, in grapes, this compound accounted for around 90% TRR in berries and foliage, while in lettuce, it was around 80% TRR. fao.orgnih.gov In oilseed rape, this compound constituted about 60% TRR in stalk and forage and around 20% TRR in seed. fao.orgnih.gov S-2188-DC was also commonly found, sometimes exceeding 10% TRR in lettuce leaves and oilseed rape haulms. fao.orgnih.gov S-2188-OH was detected in all crop metabolism studies but typically at levels below 10% TRR. fao.orgnih.gov
Animal Metabolism Studies (e.g., Rats, Goats, Laying Hens)
Metabolism studies in laboratory animals, including rats, lactating goats, and laying hens, have been conducted using 14C-labelled this compound. fao.orgfao.org The metabolism in rats, poultry, and ruminants was found to be similar but more extensive and complex compared to plants, with numerous metabolites characterized at very low levels. nih.gov In rats, the principal metabolic routes involved hydrolysis to S-2188-DC, followed by dealkylation to MPPZ and hydroxylation to S-2188-CH2OH-DC and S-2188-OH. fao.org MPPZ was then conjugated with sulfate and glucuronide. fao.orgfao.org The metabolic profile in rats was qualitatively similar between sexes and dose levels. fao.org
In lactating goats, the major radioactive residue was S-2188-DC, followed by S-2188-CH2OH-DC and this compound. fao.org The metabolism in goats involves the cleavage of the carbothioate side chain to produce S-2188-DC, which is then hydroxylated to S-2188-CH2OH-DC and S-2188-OH. fao.org These compounds undergo conjugation with glucuronic acid or are further metabolized to polar products and incorporated into lactose (B1674315) in milk and protein in liver. fao.org
In laying hens, the identified radioactive metabolites included S-2188-DC, this compound, and MPPZ, which are also found in rat metabolism. fao.org Similar to goats, the metabolism in hens involves the cleavage of the carbothioate side chain to form S-2188-DC. fao.org S-2188-DC is also hydroxylated in hens to produce hydroxylated S-2188-DC (OH-S-2188-DC), and dealkylation of S-2188-DC results in MPPZ formation. fao.org Oxidation of the allylic carbons on the carbothioate side chain leads to minor amounts of dihydroxylated S-2188-CH2OH and the aldehyde of this compound. fao.org These metabolites are further conjugated and incorporated into protein in egg yolk and liver. fao.org
Distribution and Excretion Profiles in Treated Organisms
In rats, orally administered 14C-labelled this compound was rapidly and extensively absorbed and widely distributed in tissues, with the highest concentrations observed in plasma, liver, kidneys, and stomach within the first few hours after dosing. fao.orgregulations.gov Elimination primarily occurred via urine (80–87% of the administered dose) after single low and high doses, with minor faecal elimination (8–12%). fao.orgregulations.gov Excretion patterns were similar after repeat dosing. fao.org
In lactating goats dosed orally, elimination through urine and faeces accounted for 58.04% and 23.61% of the administered dose, respectively. apvma.gov.au The majority of radioactivity was extractable in milk, muscle, kidney, and fat, while in the liver, a significant portion of the residue was unextractable but characterized after protease hydrolysis. apvma.gov.au Radioactive residues were higher in fat than muscle but lower than in offal (liver and kidney). apvma.gov.au
In laying hens dosed orally, elimination through excreta accounted for 88.72% of the administered dose. apvma.gov.au The majority of radioactivity was extractable in muscle and fat. apvma.gov.au Radioactive residues were higher in fat than muscle but lower than in offal (liver). apvma.gov.au
Environmental Mobility and Potential for Runoff and Leaching
This compound's environmental mobility and potential for runoff and leaching are influenced by its physical and chemical properties, as well as soil and environmental conditions. This compound has a water solubility of 20.4 mg/L at 20°C, indicating it is highly soluble. regulations.gov Its Kd values range between 0.87 and 8.7 mL/g, suggesting slight to moderate mobility in soil. regulations.gov Sorption to soil particles does not appear to be strongly correlated with organic carbon content. regulations.gov
Given its solubility and mobility, this compound has the potential to reach surface water bodies via runoff and leach into groundwater. regulations.govmdpi.com This is particularly true for permeable soils and areas with shallow water tables. regulations.gov this compound is classified as having a high potential for reaching surface water via runoff, especially several days or months after application. regulations.gov Avoiding applications when heavy rainfall is forecasted within 48 hours can help reduce leaching and runoff. regulations.gov
This compound is not expected to volatilize significantly from soil or water surfaces due to its low vapor pressure and Henry's Law Constant. regulations.gov While this compound can bind to soil particles to some extent, its properties are similar to other pesticides known to dissolve in runoff water and leach to groundwater. regulations.govresearchgate.net
Residue Dynamics and Degradation in Rotational Crops
Studies have been conducted to assess the potential for this compound residues to carry over in the soil and be taken up by subsequent rotational crops. Both confined and field rotational crop studies have provided insights into the residue dynamics and degradation of this compound and its metabolites in different crop types planted after the primary crop has been treated. fao.orgfao.org
Confined rotational crop studies using [Pyrazolyl-5-14C]-fenpyrazamine applied to bare sandy loam soil have shown that total radioactive residue (TRR) levels generally decline as the plant back interval (PBI) increases. fao.orgfao.org For instance, in a study involving wheat, lettuce, and carrot, TRR values were considerably lower at a 365-day PBI compared to a 30-day PBI. At the 365-day PBI, TRR values were at or below 0.06 mg equivalent/kg in wheat grain, immature and mature lettuce, and mature carrot root. This contrasts with TRR values ranging from 0.11 to 0.85 mg equivalent/kg at the 30-day PBI. fao.orgfao.org
A wider array of radioactive metabolites was identified in the mature parts of rotated crops compared to plant metabolism studies, although these were typically at very low concentrations, mostly contributing around or below 10% of the TRR. fao.org this compound itself was generally not detected at the 365-day PBI, with a minor exception in immature carrot root where it constituted 6.1% TRR (0.02 mg equivalent/kg). fao.org
Key metabolites found in succeeding crops at low levels (at or below 10% TRR and less than 0.06 mg equivalent/kg) include S-2188-DC and S-2188-(OH)2. fao.orgfao.org Metabolite S-2188-DC was specifically found in wheat forage and hay at the 30-day PBI. fao.orgfao.org S-2188-OH may be absorbed from the soil or formed within the plants from S-2188-DC, while S-2188-(OH)2 is likely a product of deamination of S-2188-OH. fao.orgfao.org Hydrolytic treatments of unextracted radioactivity in rotational crops indicated that residues can be further degraded into polar fractions and become incorporated into natural plant constituents like starch, protein, lignin, and cellulose. fao.orgfao.org
A field rotational crop study involving turnips and peppers planted after tomatoes treated with this compound showed that residues in both rotational crops were below the limit of quantification (0.01 ppm). sumitomo-chem.co.jp Another field study utilized carrot, lettuce, tomato, and barley as succeeding crops after an outdoor tomato crop treated with a this compound WG formulation. fao.orgfao.org
Based on available soil degradation studies, residues of this compound above the limit of quantification are not anticipated in rotational crops when planted according to the supported use pattern. researchgate.net
The metabolism of this compound in plants generally involves the cleavage of the carbamate linkage on the pyrazolyl ring, yielding S-2188-DC. Subsequent hydroxylation at the 4-position of the pyrazolyl ring leads to the formation of S-2188-OH. fao.orgapvma.gov.au These metabolites, along with the parent compound, have been observed in rotational crops. fao.orgfao.org
Table 1: Total Radioactive Residues (TRR) in Confined Rotational Crops
| Rotational Crop | Plant Back Interval (PBI) | TRR (mg eq/kg) |
| Wheat (Grain) | 30 days | 0.11 - 0.85 |
| Wheat (Grain) | 365 days | ≤ 0.06 |
| Lettuce (Immature) | 30 days | 0.11 - 0.85 |
| Lettuce (Immature) | 365 days | ≤ 0.06 |
| Lettuce (Mature) | 30 days | 0.11 - 0.85 |
| Lettuce (Mature) | 365 days | ≤ 0.06 |
| Carrot (Mature Root) | 30 days | 0.11 - 0.85 |
| Carrot (Mature Root) | 365 days | ≤ 0.06 |
Table 2: this compound and Metabolite Residues in Confined Rotational Crops
| Rotational Crop | Plant Back Interval (PBI) | Compound | Residue Level (mg eq/kg) | % TRR |
| Carrot (Immature) | 30 days | This compound | > 0.06 | > 10 |
| Carrot (Mature) | 30 days | This compound | > 0.06 | > 10 |
| Carrot (Immature) | 120 days | This compound | > 0.06 | > 10 |
| Carrot (Mature) | 120 days | This compound | > 0.06 | > 10 |
| Immature Carrot Root | 365 days | This compound | 0.02 | 6.1 |
| Wheat Forage and Hay | 30 days | S-2188-DC | < 0.06 | ≤ 10 |
| Wheat, Lettuce, Carrot | Various PBIs | S-2188-(OH)2 | < 0.06 | ≤ 10 |
| Wheat, Lettuce, Carrot | Various PBIs | S-2188-OH | Not specified | < 5 (in plant metabolism) fao.org |
Toxicological Research and Risk Assessment Methodologies
Mammalian Toxicology Studies
Mammalian toxicology studies provide critical data for understanding the potential hazards of fenpyrazamine exposure.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodents
Studies in rats using 14C-labelled this compound have shown that the compound is rapidly and extensively absorbed following oral administration fao.orgapvma.gov.ausumitomo-chem.co.jp. Absorption is estimated to be 90% or greater sumitomo-chem.co.jp. Maximum concentrations in blood and plasma are typically observed within 1 to 6 hours after administration fao.orgapvma.gov.au. This compound is widely distributed to organs and tissues, with the highest concentrations noted in the liver and thyroids, which have been identified as target organs in toxicity studies fao.orgapvma.gov.au. Metabolism of this compound is extensive, particularly at lower doses, with almost complete metabolism occurring fao.orgapvma.gov.au. The primary metabolic pathway involves the cleavage of the thiocarbamate side chain of the pyrazolyl ring, leading to the formation of S-2188-DC fao.org. Other metabolites, including S-2188-OH and S-2188-CH2OH-DC, have also been identified fao.org. Elimination of this compound and its metabolites is rapid, primarily via excretion in the urine apvma.gov.ausumitomo-chem.co.jp. Trace amounts of the unchanged parent compound have been found in excreta apvma.gov.au. There is no significant persistence or accumulation of this compound in tissues sumitomo-chem.co.jp. Some saturation in elimination processes was observed at higher doses, indicated by a disproportionately larger area under the curve compared to lower doses fao.org.
Subchronic and Chronic Toxicity Assessments in Model Species (Mice, Rats, Dogs)
Repeat-dose toxicity studies have been conducted in mice, rats, and dogs to assess the effects of subchronic and chronic exposure to this compound regulations.govregulations.govfao.orgsumitomo-chem.co.jpnih.gov. The most sensitive species in these studies was the rat apvma.gov.autga.gov.au.
Common systemic toxicity endpoints observed across species in repeat-dose studies include decreased body weight and reduced body weight gain regulations.govfao.orgsumitomo-chem.co.jp. Anemia has also been noted in rats sumitomo-chem.co.jp.
The liver and thyroid have been identified as primary target organs for this compound toxicity, particularly in rats regulations.govfao.orgapvma.gov.ausumitomo-chem.co.jptga.gov.auregulations.gov.
In the liver, findings have included increases in organ weight and centrilobular hepatocellular hypertrophy regulations.govsumitomo-chem.co.jp. While increased liver weights and hepatocellular hypertrophy were observed, some assessments have considered these changes, along with alterations in hematology and clinical chemistry parameters, to be adaptive responses related to drug metabolizing enzyme induction rather than toxicologically significant adverse effects regulations.govsumitomo-chem.co.jpfederalregister.gov. The pattern of effects in the liver is consistent with a CAR-mediated mode of action fao.org.
In the thyroid, follicular hypertrophy and/or hyperplasia have been detected in long-term repeat-dose studies in rats, including the 2-year combined chronic and carcinogenicity study and the two-generation reproduction study regulations.govtga.gov.aufederalregister.gov. Thyroid toxicity was observed in parental animals in the multi-generation reproduction toxicity study regulations.govfederalregister.gov. These thyroid changes in rats were treatment dose-dependent and temporally related tga.gov.au. The thyroid was a target organ in rats but not in mice or dogs apvma.gov.autga.gov.au.
Dogs and rats appeared to be more sensitive species to this compound than mice apvma.gov.au.
Evaluation of Systemic Toxicity Endpoints
Developmental and Reproductive Toxicology Evaluations
Developmental and reproductive toxicity studies have been conducted in rats and rabbits regulations.govfao.orgapvma.gov.ausumitomo-chem.co.jptga.gov.aufederalregister.gov.
In a two-generation reproductive toxicity study in rats, effects on offspring included post-natal loss and lower pup weight during the lactation period at higher dose levels fao.orgapvma.gov.autga.gov.au. These offspring effects occurred at dose levels where parental toxicity (increased organ weight and histopathological changes in the liver and thyroid) was also observed apvma.gov.autga.gov.au. Reproductive effects, such as decreases in implantations and increases in postimplantation loss, occurred at dose levels higher than the parental and offspring Lowest Observable Adverse Effect Levels (LOAELs) federalregister.gov.
Neurotoxicity Assessments
Acute and subchronic neurotoxicity studies have been conducted in rats regulations.govfao.orgapvma.gov.ausumitomo-chem.co.jpfederalregister.govregulations.gov. These studies indicated that this compound was not neurotoxic fao.orgapvma.gov.ausumitomo-chem.co.jp. The only potential sign of neurotoxicity noted in an acute neurotoxicity study in rats was a decrease in total motor activity and total number of rearings; however, these effects were considered potentially non-specific and secondary to general toxicity given the liver is a target tissue federalregister.govregulations.gov. These effects were not observed in the subchronic neurotoxicity study or other studies in the database federalregister.gov.
Summary of Key Findings in Mammalian Toxicity Studies
| Study Type | Species | Key Findings | Target Organs (if applicable) |
| ADME | Rat | Rapid and extensive absorption, wide distribution (highest in liver, thyroid), extensive metabolism, rapid excretion. | Liver, Thyroid |
| Subchronic/Chronic Toxicity | Rat, Mouse, Dog | Decreased body weight/gain, anemia (rat). | Liver, Thyroid (rat) |
| Developmental Toxicity | Rat, Rabbit | No teratogenicity. Decreased fetal weight (rat), skeletal variations (rat), implantation loss/abortion (rabbit) at higher doses. Maternal toxicity (decreased body weight). | None (developmental effects secondary to maternal toxicity) |
| Reproductive Toxicity (2-gen) | Rat | Post-natal loss, lower pup weight at higher doses. Decreased implantations, increased postimplantation loss at higher doses. Parental toxicity (liver, thyroid). | Liver, Thyroid (parental) |
| Neurotoxicity (Acute/Subchronic) | Rat | No specific neurotoxicity. Transient decreased motor activity/rearing (acute, considered non-specific). | None |
Note: This table provides a summary of key findings and does not include all observed effects or dose information.
Genotoxicity and Mutagenicity Evaluations (In Vitro and In Vivo)
Multiple studies, both in vitro and in vivo, have investigated the genotoxic and mutagenic potential of this compound. This compound was found to be consistently negative in these evaluations. fao.orgapvma.gov.au Specifically, it demonstrated no mutagenic potential in the Ames test. r4p-inra.fr A battery of mutagenicity tests, including reverse mutation tests using Salmonella typhimurium and Escherichia coli, a chromosomal aberration test using a CHL cell line (Chinese hamster lung cells), a gene mutation test using a Chinese hamster V79 cell line, and a micronucleus test in mice, all yielded negative results for this compound. sumitomo-chem.co.jp Furthermore, a metabolite, S-2188-DC, also tested negative in a bacterial reverse mutation test. apvma.gov.au These findings collectively indicate that this compound is unlikely to be genotoxic. fao.org
Carcinogenicity Studies and Hazard Characterization
Carcinogenicity studies have been conducted in rodents to assess the potential of this compound to cause cancer. No evidence of carcinogenicity was found in general studies in rats and mice. sumitomo-chem.co.jp However, in a two-year combined chronic toxicity and carcinogenicity study in rats, neoplastic changes were observed at the highest dose tested (2400 ppm). apvma.gov.au These changes included a slightly increased incidence of liver hepatocellular carcinoma, Leydig cell tumours, and skin/subcutis keratoacanthoma in male rats, and uterus adenocarcinoma in female rats. apvma.gov.au A slightly higher incidence (6%) of follicular carcinoma in the thyroids was also noted in males at this high dose. apvma.gov.au
It is important to note that these marginal increases in tumour incidence occurred only at the high dose and were not observed at lower doses. apvma.gov.au Based on a broader weight of evidence, regulatory assessments have concluded that the marginal increase in hepatocellular carcinoma is unlikely to be related to this compound treatment, and thus this compound is unlikely to be carcinogenic. sumitomo-chem.co.jpapvma.gov.au Regulatory bodies, such as the EPA, have classified this compound as "Not Likely to be Carcinogenic to Humans" based on the available evidence from rodent studies. regulations.govfederalregister.govpic.int The observed effects in the liver and thyroid are considered consistent with a CAR-mediated mode of action, which is not deemed relevant for human carcinogenicity. fao.org
The toxicological database for this compound is considered sufficient for characterizing the risk to humans. apvma.gov.au Principal findings from repeat-dose studies in various species, including rodents, rabbits, and dogs, primarily involved reduced body weight and body weight gain. federalregister.gov Liver and thyroid were identified as target organs, with effects such as increased organ weight, hepatocellular hypertrophy, and thyroid follicular cell hypertrophy observed, particularly in rats. fao.orgapvma.gov.aufederalregister.gov
Ecotoxicological Assessments
Ecotoxicological studies evaluate the potential effects of this compound on non-target organisms in the environment.
Aquatic Ecotoxicity Studies (e.g., Fish, Daphnia, Green Algae)
This compound has been shown to be harmful and very toxic to aquatic organisms, with long-lasting effects on aquatic life. nufarm.comresearchgate.netlgcstandards.comnih.gov It is considered toxic to algae, fish, and aquatic invertebrates. bund.de
Acute toxicity values (LC50/EC50) for this compound technical grade (TG) in carp, Daphnia magna, and freshwater green algae were reported as 6.0 mg/L, 5.5 mg/L, and >0.92 mg/L, respectively. sumitomo-chem.co.jp For a 50% WG formulation of this compound, the corresponding acute toxicity values were 13 mg/L (carp), 6.0 mg/L (Daphnia magna), and 1.5 mg/L (freshwater green algae). sumitomo-chem.co.jp
Chronic toxicity studies indicate slight toxicity to Daphnia magna with a No Observed Effect Concentration (NOEC) of 0.34 mg active ingredient per liter, and moderate toxicity to mysids with a NOEC of 0.098 mg active ingredient per liter. apvma.gov.au this compound is moderately to very highly acutely toxic and slightly to highly chronically toxic to various algae species tested, including green algae, blue-green algae, freshwater, and marine diatoms. apvma.gov.au Reported ErC50 values for algae range from 0.068 to 4.39 mg active ingredient per liter, and NOEC values range from 0.0049 to 0.22 mg active ingredient per liter. apvma.gov.au The freshwater diatom was found to be the most sensitive species tested based on effects on cell density, with a 96-hour EC50 of 11 µg active ingredient per liter. apvma.gov.au
Chronic exposure studies with rainbow trout and sheepshead minnow indicated slight to moderate toxicity, with NOEC values ranging from 0.062 to 0.37 mg active ingredient per liter. apvma.gov.au Acute toxicity studies on Daphnia magna show moderate toxicity, with a 48-hour EC50 of 5.5 mg active ingredient per liter for the active substance and 8.3 mg active ingredient per liter for the formulated product. apvma.gov.au this compound is highly toxic to mysids, with a 96-hour LC50 of 0.085 mg active ingredient per liter. apvma.gov.au
Despite its toxicity to aquatic organisms, risk assessments have concluded that the risk to aquatic and sediment-dwelling organisms from proposed uses is acceptable when mitigation measures, such as a downwind no-spray zone to aquatic areas, are implemented. apvma.gov.au Screening-level risk assessments have suggested minimal acute toxicity to freshwater and estuarine/marine fish and freshwater invertebrates from runoff and spray drift, with no exceedances of regulatory Levels of Concern (LOC). regulations.gov Chronic risks to freshwater fish and aquatic invertebrates were also found to be below LOCs, although chronic risks to estuarine/marine fish could not be precisely determined. regulations.gov
Application of Quantitative Structure-Activity Relationship (QSAR) for Ecotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models have been utilized in the ecotoxicological assessment of this compound. The ECOSAR v.1.0 model predicted that this compound is at least an order of magnitude or more toxic than its primary degradates (S-2188-OH, S-2188-DC, and MCNI), depending on the specific aquatic taxa. regulations.gov Based on this, this compound is considered the primary stressor for the purpose of risk assessment. regulations.gov QSAR was also applied in a theoretical study investigating the environmental oxidation of this compound and its potential degradation products, which included toxicity assessments. researchgate.netnih.gov
Toxicological Profiles of this compound Metabolites
This compound undergoes extensive metabolism. apvma.gov.au The primary degradates identified in soil and water are S-2188-OH, S-2188-DC, and MCNI. regulations.gov Metabolic profiling in crops revealed qualitatively similar patterns, with this compound, S-2188-DC, and S-2188-OH being the main radioactive components detected. fao.org The metabolism pathway involves the cleavage of the carbamate (B1207046) linkage on the pyrazolyl ring, leading to the formation of S-2188-DC, followed by hydroxylation at position 4 of the pyrazolyl ring to form S-2188-OH. fao.org These metabolites have also been observed in rat metabolism studies. fao.org
Toxicological assessments have considered the potential toxicity of these metabolites. As noted in the QSAR analysis, this compound itself is predicted to be significantly more toxic than its primary degradates. regulations.gov An acute oral toxicity study in rats with the metabolite S-2188-DC showed a low order of toxicity, with an LD50 greater than 500 mg/kg body weight. apvma.gov.au As mentioned earlier, S-2188-DC also tested negative in a bacterial reverse mutation test, indicating a lack of mutagenic potential. apvma.gov.au The high metabolism and rapid depuration rates of this compound degradates in fish suggest that bioaccumulation of these metabolites is not a significant concern. regulations.gov
Frameworks for Human Health Risk Assessment
Human health risk assessment for chemical compounds like this compound typically follows established frameworks developed by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). These frameworks provide a structured approach to evaluating the potential for adverse health effects from exposure. The process generally involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard identification involves determining the types of adverse health effects that a substance can cause based on toxicological studies. For this compound, toxicological databases primarily consist of studies conducted in animal models, including rats, mice, rabbits, and dogs. apvma.gov.au These studies are designed to identify potential toxic effects across various endpoints, such as acute toxicity, short-term and long-term toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity. apvma.gov.aufederalregister.govfao.orgregulations.gov While findings in animal species are generally assumed to represent potential effects in humans for conservative risk assessment, species-specific mechanisms are considered in extrapolating animal data to human hazard. apvma.gov.au
Dose-response assessment quantifies the relationship between the dose of a substance and the likelihood or severity of an adverse effect. This step is crucial for establishing toxicological points of departure (PODs), such as the no-observed-adverse-effect level (NOAEL) or the lowest-observed-adverse-effect level (LOAEL), from the available toxicity studies. federalregister.gov These PODs serve as the basis for deriving reference values used in risk assessment, such as the acceptable daily intake (ADI) and the acute reference dose (ARfD). federalregister.govfao.orgeuropa.eu Uncertainty and safety factors are applied to the PODs to account for variations within the human population and across species, as well as for the quality and completeness of the toxicological database. apvma.gov.aufederalregister.gov
Exposure assessment estimates the amount of the substance to which humans might be exposed through various routes, including dietary (food and water), occupational, and residential exposure. federalregister.govregulations.gov Dietary exposure assessments for pesticides like this compound often utilize food consumption data from national surveys and information on residue levels in food commodities. federalregister.govnih.gov Screening level water exposure models are also employed to assess potential exposure through drinking water, taking into account the compound's physical, chemical, and fate characteristics. federalregister.govregulations.gov For occupational and residential scenarios, exposure assessments consider factors such as the type of activity, duration, and the use of protective measures. regulations.gov
Risk characterization integrates the results of the hazard identification, dose-response assessment, and exposure assessment to estimate the potential for adverse health effects under specific exposure conditions. This step compares the estimated exposure levels to the derived reference values (e.g., ADI, ARfD). nih.gov For hazards with a threshold, a margin of exposure (MOE) or a risk quotient is typically calculated to determine if the exposure level is below the level of concern. federalregister.gov For non-threshold risks, such as certain types of carcinogenicity, the risk is often estimated in terms of the probability of an adverse effect occurring. federalregister.gov Regulatory frameworks also consider cumulative risk assessment, which evaluates the potential risk from combined exposure to multiple chemicals that share a common mechanism of toxicity or have similar adverse effects, although harmonized methodologies for cumulative risk assessment are still developing. nih.gov
Regulatory bodies like the EPA and EFSA publish detailed risk assessment documents for pesticides, outlining the specific studies evaluated, the PODs selected, the exposure assessment methodologies used, and the resulting risk characterization. These documents provide the scientific basis for regulatory decisions regarding the registration and use of the compound. federalregister.govregulations.govnih.govnih.gov The methodologies employed are consistent with internationally agreed principles and guidance documents for pesticide risk assessment. europa.eunih.gov
Data used in these assessments include toxicological endpoints from various studies. For example, a NOAEL of 400 ppm from a two-generation reproductive toxicity study in rats was used in the derivation of the ARfD for this compound by one authority. apvma.gov.au Another assessment utilized a NOAEL of 30 mg/kg/day from a developmental toxicity study in rabbits for deriving a chronic reference dose (cRfD). regulations.gov The selection of the critical study and dose descriptor is based on the most sensitive and relevant species and endpoint observed in the toxicological database. europa.eu
| Assessment Type | Reference Value | Basis (Example) | Key Study Type (Example) | Regulatory Body (Example) |
| Acute Dietary | ARfD | NOAEL from reproductive or neurotoxicity study | Two-generation reproduction, Acute neurotoxicity | APVMA, EFSA, EPA |
| Chronic Dietary | ADI / cRfD | NOAEL from chronic or developmental study | Chronic/carcinogenicity, Developmental | APVMA, EFSA, EPA |
Advanced Synthetic Methodologies for Fenpyrazamine and Analogues
Elucidation of Practical Manufacturing Routes
The development of practical manufacturing routes for fenpyrazamine has been a key focus to enable its industrial production. Sumitomo Chemical established an industrial method that addresses the regioselective substitution on the two nitrogen atoms within the pyrazole (B372694) ring sumitomo-chem.co.jp. Two primary routes have been investigated: one where the isopropyl group is introduced first onto the pyrazole ring, and another where the allyl thiocarbonyl group is introduced first sumitomo-chem.co.jp.
A reported synthesis route for this compound begins with methyl 2-cyano-2-(o-tolyl)acetate chemicalbook.com. This intermediate can be formed via a metal-catalyzed coupling of a bromotolyl or corresponding chloride with a cyanoacetate (B8463686) chemicalbook.com. The subsequent condensation of this intermediate with hydrazine (B178648) hydrate, typically performed with azeotropic distillation of water, yields the 5-amino-1,2-dihydropyrazol-3-one chemicalbook.com.
A crucial step involves the regioselective introduction of the S-allyl chloromethanethioate. This reaction exhibits high regioselectivity, despite the presence of potentially two other reactive nitrogen atoms in the pyrazole ring chemicalbook.com. The choice of base and the solvent mixture, such as water and xylene, are believed to play a significant role in achieving this selectivity chemicalbook.com. Finally, the addition of isopropyl methane (B114726) sulfonate in the presence of lithium hydroxide (B78521) provides this compound chemicalbook.com. Performing these reactions in xylene offers potential for telescoping steps in manufacturing, which can help reduce costs chemicalbook.com.
Stereoselective Synthesis Approaches and Regioselectivity Control
Regioselectivity and stereoselectivity are critical aspects in the synthesis of complex molecules like this compound and its analogues, particularly when multiple reactive sites or potential stereocenters exist egrassbcollege.ac.inmdpi.com. In the context of this compound synthesis, achieving regiocontrol during the introduction of substituents onto the pyrazole ring nitrogen atoms is essential for obtaining the desired product sumitomo-chem.co.jp.
Research into pyrazole derivatives, the core structure of this compound, has explored methods for controlling regioselectivity in N-vinylation reactions using catalysts like Ag2CO3 nih.gov. While this specific example pertains to N-vinylated pyrazoles, it highlights the importance of catalysts and reaction conditions in directing substitution to specific nitrogen atoms nih.gov. The synthesis of this compound itself involves the regioselective acylation of one of the ring nitrogen atoms with S-allyl chloromethanethioate, followed by alkylation of the remaining nitrogen with isopropyl methane sulfonate researchgate.net. The high regioselectivity observed during the introduction of the S-allyl chloromethanethioate suggests that careful control of reaction parameters, including the choice of base and solvent, is key chemicalbook.com.
While the provided information emphasizes regioselectivity in the context of this compound's synthesis, stereoselective approaches are generally crucial in the synthesis of biologically active compounds to ensure the formation of the desired stereoisomer, which often dictates efficacy and safety egrassbcollege.ac.inmdpi.com. Although specific details on stereoselective synthesis approaches for this compound were not extensively detailed in the search results, the broader field of pyrazole chemistry and agrochemical synthesis frequently employs such techniques nih.govrsc.org.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in the discovery and optimization of agrochemicals like this compound. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can understand which structural features are crucial for efficacy researchgate.net. For this compound, SAR studies have focused on the impact of substituents on the pyrazolinone ring, the benzene (B151609) ring, and the nitrogen atoms sumitomo-chem.co.jpnih.gov.
Early research involved the synthesis and biological evaluation of numerous aminopyrazolinone derivatives to identify compounds with high activity sumitomo-chem.co.jp. This led to the discovery of lead compounds and the subsequent optimization of their structures nih.gov.
Impact of Substituents on the Pyrazolinone Ring on Bioactivity
Modifications to the pyrazolinone ring have a significant impact on the bioactivity of this compound analogues. The presence of an amino group (NH2) at the fifth position of the pyrazolinone ring is important for high activity against target diseases nih.gov. The ketone structure of the pyrazolinone ring is also crucial for high activity nih.gov.
Further optimization studies revealed that converting a branched hydrocarbon group (R3) bonded to the nitrogen atom at the first position of the pyrazolinone ring to a –C(=O)OCH3 group (an ester) or, more effectively, to a –C(=O)SCH3 group (a thiol ester) drastically improved efficacy against gray mold sumitomo-chem.co.jp. This compound itself features a thiol ester group terminally substituted by an allyl group at the nitrogen atom at the first position in the pyrazolinone ring sumitomo-chem.co.jpnih.gov.
Influence of Substituents on Benzene Ring and Nitrogen Atoms on Activity
Substituents on the benzene ring and the nitrogen atoms of the pyrazolinone core also play a vital role in the activity of this compound analogues. The introduction of a substituent at the ortho position of the benzene ring is important for high activity against target diseases nih.gov. This compound has a methyl group at the ortho position in the benzene ring sumitomo-chem.co.jpnih.gov.
Branched hydrocarbon substituents bonded to the nitrogen atoms at the first and second positions in the pyrazolinone ring are important for high activity nih.gov. This compound has an allyl thiocarbonyl group and an isopropyl group on the two nitrogen atoms in the pyrazole ring sumitomo-chem.co.jp. The specific nature and position of these substituents on both the pyrazolinone and benzene rings, as well as the nitrogen atoms, are critical determinants of the fungicidal activity sumitomo-chem.co.jpnih.gov.
Novel Synthetic Approaches and Catalyst Development
The field of organic synthesis is continuously evolving, with ongoing research into novel synthetic approaches and the development of new catalysts to improve efficiency, selectivity, and sustainability zamann-pharma.com. While the provided search results primarily detail the established manufacturing routes for this compound, the broader context of agrochemical synthesis and pyrazole chemistry suggests that novel methods are likely being explored.
Research into pyrazole derivatives has seen the application of various synthetic methodologies, including metal-catalyzed coupling processes, condensation reactions, and regioselective functionalization chemicalbook.comnih.gov. The development of new catalysts, such as recyclable heterogeneous catalysts, is an active area of research aimed at facilitating organic transformations with improved yields and reduced environmental impact .
The synthesis of thioesters, a key functional group in this compound, from organic halides and thiols using different carbon monoxide sources is an important area of synthetic chemistry researchgate.net. Efforts are being made to access thioester derivatives through thiocarbonylation reactions, highlighting the ongoing development of methods relevant to the synthesis of this compound-like structures researchgate.net.
Furthermore, the use of biocatalysts as an alternative to traditional chemical synthesis is gaining traction in the development of more sustainable routes zamann-pharma.com. While not specifically mentioned for this compound synthesis in the provided text, enzymatic approaches offer potential for highly selective transformations mdpi.com.
The development of novel synthetic approaches and catalysts in pyrazole chemistry and agrochemical synthesis continues to be an important area for discovering more efficient and environmentally friendly routes to compounds like this compound.
Regulatory Science and Safety Assessment Frameworks
International Regulatory Reviews and Evaluations (e.g., JMPR, CCPR, EPA, APVMA)
Fenpyrazamine has been subject to evaluations by various regulatory authorities globally. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated this compound for setting toxicological reference values and deriving maximum residue limit (MRL) proposals. nih.gov The Codex Committee on Pesticide Residues (CCPR) considers the recommendations made by JMPR for establishing Codex MRLs, which are primarily intended for use in international trade. nih.govapec.org
In the United States, the Environmental Protection Agency (EPA) has established tolerances for residues of this compound in multiple commodities and has conducted risk assessments, including dietary exposure from food and drinking water. federalregister.gov The EPA initiated the registration review process for this compound, which includes a public comment period and aims to assess the potential risks and identify necessary mitigation measures. regulations.gov
In the European Union, this compound has undergone review and was approved for use as a fungicide. The European Food Safety Authority (EFSA) has reviewed the existing MRLs for this compound in accordance with Regulation (EC) No 396/2005. researchgate.netnih.gov These reviews consider residue data from various crops and assess potential consumer exposure. researchgate.netnih.gov
The Australian Pesticides and Veterinary Medicines Authority (APVMA), like other regulatory bodies, undertakes chemical reviews to ensure pesticides meet contemporary standards for public health, environmental, and worker safety. horticulture.com.auausveg.com.au These reviews may lead to the removal of uses or loss of approval if the required data for evaluation against new risk assessment methodologies are not available. horticulture.com.auausveg.com.au
Adherence to Good Laboratory Practice (GLP) Standards in Research
Adherence to Good Laboratory Practice (GLP) standards is a crucial aspect of the regulatory science framework for agrochemicals. GLP principles establish quality standards for the organization, management, conduct, and reporting of non-clinical health and environmental studies submitted to regulatory authorities for safety assessment. oecd.org
Studies supporting the registration and evaluation of this compound have contained statements of compliance with GLP. fao.orgepa.govepa.gov Regulatory bodies like the EPA verify GLP compliance of submitted data as part of their review process. oecd.org GLP ensures the accuracy, consistency, and reliability of laboratory data, which is essential for credible scientific research and regulatory submissions. materials.zone This framework minimizes errors, enhances data integrity and traceability, and supports regulatory reviews. materials.zone
Post-Registration Monitoring and Evolving Safety Data
Post-registration monitoring is an ongoing process to ensure the continued safe use of pesticides after they have been approved. This involves monitoring for residues in food and the environment and evaluating any new information that may emerge regarding the pesticide's safety profile.
Regulatory bodies may require monitoring of pesticide efficacy against target pathogens and documentation of factors influencing performance or disease development. epa.gov Monitoring data on pesticide residues in food commodities is collected through national control programmes and evaluated by bodies like EFSA. researchgate.neteurl-pesticides.eu These evaluations help to assess consumer exposure and identify any potential concerns. researchgate.netnih.gov
The regulatory landscape is dynamic, with ongoing development of new risk assessment methodologies. horticulture.com.auausveg.com.au As new information becomes available, regulatory bodies may re-evaluate previously approved pesticides to ensure they continue to meet current safety standards. horticulture.com.auausveg.com.au
Environmental Risk Assessment Methodologies for Agrochemicals
Environmental risk assessment for agrochemicals involves evaluating their potential impact on the environment, including non-target organisms and natural resources like water bodies. This assessment considers the pesticide's environmental fate and behavior, as well as the potential for exposure. regulations.govnibio.no
Computer models are widely used in environmental risk assessment to estimate pesticide concentrations in soil, groundwater, and surface water. nibio.no These predicted environmental concentrations (PECs) are then compared with toxicity data for different organisms to assess potential risks. nibio.no
Modeling Environmental Concentrations in Water Bodies (e.g., Ground and Surface Water)
Modeling plays a significant role in estimating the potential concentrations of this compound in water bodies. The EPA uses screening level water exposure models, such as the Tier 1 FQPA Index Reservoir Screening Tool (FIRST) for surface water and the Screening Concentration in Ground Water (SCI-GROW) model for groundwater, in dietary exposure analysis and risk assessment for drinking water. federalregister.gov These models incorporate data on the physical, chemical, and fate/transport characteristics of this compound. federalregister.gov
Conservative assumptions are often made in these models to ensure that the exposure and risks are not underestimated. federalregister.gov Modeled estimates of drinking water concentrations are directly used in dietary exposure models. federalregister.gov
Other models, such as PRZM and EXAMS, are also used to calculate pesticide concentrations in runoff water and dilute these concentrations in different water bodies like ditches, ponds, and streams. nibio.no Models like MACRO simulate leaching towards groundwater and drainage systems. nibio.no
Based on modeling, estimated drinking water concentrations for this compound have been reported for both acute and chronic exposures in surface water and groundwater. federalregister.gov
Development of Risk Mitigation Strategies for Environmental Exposure
Based on the environmental risk assessment, risk mitigation strategies are developed and implemented to reduce potential exposure of this compound to the environment. These strategies are often reflected in product labeling and regulatory requirements.
Examples of risk mitigation measures include spray drift management language on labeling to advise users on techniques to reduce off-target drift. regulations.gov Surface and groundwater advisories are also required on labeling, which can help reduce residues in drinking water and minimize exposure to non-target organisms. regulations.gov
Specific label language may prohibit direct application to water bodies or intertidal areas. regulations.gov Vegetative buffer strips between treated areas and surface water features can also help reduce the potential loading of this compound into water bodies via runoff. epa.gov
Future Research Directions for Fenpyrazamine
In-depth Elucidation of Remaining Mechanistic Ambiguities
While fenpyrazamine is known to inhibit 3-keto reductase in the ergosterol (B1671047) biosynthesis pathway, further research is needed to fully understand all aspects of its mechanism of action. Although it shows cross-resistance with the hydroxyanilide fungicide fenhexamid (B1672505), suggesting a similar target enzyme, more detailed studies are required to confirm this hypothesis and explore any subtle differences in their interactions with the target enzyme or other cellular processes r4p-inra.fr. Investigating the precise binding site and conformational changes induced by this compound on 3-keto reductase could provide valuable insights for designing future fungicides with potentially distinct modes of action or improved efficacy against resistant strains. Additionally, exploring whether this compound impacts other fungal pathways, even indirectly, could reveal a more comprehensive understanding of its fungicidal activity.
Comprehensive Global Resistance Monitoring and Countermeasure Development
The emergence of resistance to fungicides is a significant challenge in agricultural disease management comfuturo.esfrac.info. Resistance to this compound in Botrytis cinerea has already been reported in certain regions, such as Spain and South Korea apsnet.orgapsnet.orgresearchgate.net. Future research should focus on establishing comprehensive global monitoring programs to track the development and spread of this compound resistance in target pathogens across different crops and geographical areas comfuturo.esfrac.info. This includes developing standardized, rapid, and reliable methods for determining the sensitivity of field isolates comfuturo.esfrac.info. Research is also needed to understand the molecular mechanisms of resistance to this compound, which can inform the development of effective resistance management strategies comfuturo.esfrac.info. These strategies may include developing discriminatory doses for resistance monitoring, implementing guidelines for the judicious use of this compound in integrated pest management programs, and exploring the potential for synergistic mixtures with fungicides from different chemical classes or modes of action frac.infoapsnet.orgapsnet.org.
Long-Term Environmental Impact Studies in Diverse Agricultural Ecosystems
While some information exists regarding the environmental fate and behavior of this compound, long-term studies are needed to assess its impact in diverse agricultural ecosystems sumitomo-chem.co.jpresearchgate.netresearchgate.netresearcher.life. This should include comprehensive investigations into its persistence, degradation pathways, and mobility in various soil types and climatic conditions sumitomo-chem.co.jpresearchgate.netresearchgate.netresearcher.life. Further research is also required to evaluate the long-term effects of this compound and its transformation products on non-target organisms present in these ecosystems, such as soil microorganisms, beneficial insects, and aquatic life sumitomo-chem.co.jpresearchgate.netresearchgate.netresearcher.life. Studies should ideally span multiple cropping seasons to capture the cumulative effects and potential for accumulation in the environment.
Advanced Toxicological Research on Metabolites, Impurities, and Mixture Effects
Although this compound has undergone toxicological evaluations, further advanced research is warranted, particularly concerning its metabolites, impurities, and potential mixture effects fao.orgresearcher.lifeeuropa.eunih.govresearchgate.net. Studies have identified metabolites such as S-2188-DC and S-2188-OH, and their toxicological profiles need thorough investigation fao.orgresearchgate.netnih.gov. Research should focus on characterizing the toxicity of these breakdown products and potential impurities that may be present in commercial formulations europa.eunih.govresearchgate.net. Furthermore, as this compound is often used in conjunction with other pesticides, research into the potential synergistic or antagonistic toxicological effects of these mixtures on both target and non-target organisms is crucial for a comprehensive risk assessment nih.gov.
Q & A
Q. What is the molecular mechanism of Fenpyrazamine's antifungal activity, and how should researchers design experiments to validate this mechanism?
this compound inhibits fungal 3-keto reductase enzymes, disrupting ergosterol biosynthesis by blocking C4-demethylation, which is critical for fungal membrane integrity . To validate this mechanism:
- Experimental Design : Use in vitro enzyme inhibition assays with purified fungal 3-keto reductase. Compare activity in treated vs. untreated samples via spectrophotometric analysis of NADPH consumption .
- Controls : Include positive controls (e.g., known reductase inhibitors) and negative controls (solvent-only treatments).
- Validation : Confirm results with gene knockout strains or RNAi silencing of target enzymes .
Q. What key physicochemical properties of this compound influence its environmental persistence, and how can these be incorporated into fate modeling?
this compound's high solubility (20.4 mg/L at 20°C) and moderate soil mobility (Kd = 0.87–8.7 mL/g) increase leaching and runoff potential, while its low vapor pressure (2.17 × 10⁻¹⁰ torr) minimizes volatilization . For fate modeling:
Q. How should researchers design ecotoxicity studies to assess this compound's acute effects on aquatic organisms?
Follow OECD guidelines for acute toxicity testing:
- Test Organisms : Use Daphnia magna (freshwater invertebrates), Oncorhynchus mykiss (rainbow trout), and Pseudokirchneriella subcapitata (green algae) .
- Concentrations : Test 5–7 logarithmic concentrations (e.g., 0.1–100 mg/L) to determine LC50/EC50 values.
- Endpoints : Measure mortality (fish/invertebrates) or growth inhibition (algae) after 48–96 hours .
Advanced Research Questions
Q. How do transformation products of this compound compare in toxicity across taxa, and what methodologies resolve discrepancies between ECOSAR predictions and experimental data?
Degradates (e.g., S-2188-DC, MCNI) are ≥10× less toxic than this compound in acute tests with fish and invertebrates, but ECOSAR predictions may overestimate chronic toxicity for hydrazine-class degradates . To address discrepancies:
Q. What methodological considerations are critical for assessing this compound's soil persistence under varying pH conditions?
this compound degrades faster in alkaline soils (half-life ~40 days) than in acidic soils (>200 days) due to hydrolytic pathways . Design studies with:
Q. How can researchers address uncertainties in ecological risk assessments for this compound, particularly regarding model extrapolation?
PRZM/EXAMS models assume worst-case scenarios (e.g., 10 ha fields draining into 20,000 m³ ponds), which may overestimate surface water concentrations . Mitigate uncertainties by:
Q. What experimental strategies are recommended for monitoring this compound resistance in fungal populations?
this compound has low-moderate resistance risk . Implement:
- Baseline Sensitivity Assays : Test EC50 values across geographically diverse fungal isolates (e.g., Botrytis cinerea).
- Field Monitoring : Combine molecular diagnostics (e.g., sequencing 3-keto reductase genes) with in vitro fungicide sensitivity testing .
Regulatory & Methodological Implications
Q. How does this compound's impending EU ban (2025) impact residue analysis and risk assessment priorities?
Post-ban research should focus on:
Q. What methodologies ensure accurate quantification of this compound residues in plant matrices for regulatory compliance?
Use QuEChERS extraction followed by LC-MS/MS with a detection limit of 0.01 mg/kg. Validate methods per SANTE/11312/2021 guidelines, including recovery tests (70–120%) and matrix-matched calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
